molecular formula C9H12ClN3 B1312589 1-(3-Chloropyridin-2-yl)piperazine CAS No. 87394-55-6

1-(3-Chloropyridin-2-yl)piperazine

Cat. No. B1312589
CAS RN: 87394-55-6
M. Wt: 197.66 g/mol
InChI Key: HLCPXCHNWZGOMT-UHFFFAOYSA-N
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Description

“1-(3-Chloropyridin-2-yl)piperazine” is a chemical compound with the molecular formula C9H12ClN3 . It is also known by its IUPAC name "1-(3-chloro-2-pyridinyl)piperazine" . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for “1-(3-Chloropyridin-2-yl)piperazine” is 1S/C9H12ClN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“1-(3-Chloropyridin-2-yl)piperazine” has a molecular weight of 197.66 to 270.59 depending on its form (free base or salt). It is a powder at room temperature .

Scientific Research Applications

  • Pharmaceutical Science

    • The piperazine moiety, which includes “1-(3-Chloropyridin-2-yl)piperazine”, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
    • The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . Piperazine is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
  • Chemical Synthesis

    • “1-(3-Chloropyridin-2-yl)piperazine” is a chemical compound with the molecular formula C9H13Cl2N3 . It’s used in the synthesis of various pharmaceutical and bioactive compounds .
  • Anti-tubercular Agents

    • In the field of medicinal chemistry, “1-(3-Chloropyridin-2-yl)piperazine” has been used in the design and synthesis of novel anti-tubercular agents . A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Synthesis of Piperazine Derivatives

    • “1-(3-Chloropyridin-2-yl)piperazine” can be used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(3-chloropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCPXCHNWZGOMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465057
Record name 1-(3-chloropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyridin-2-yl)piperazine

CAS RN

87394-55-6
Record name 1-(3-Chloro-2-pyridinyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87394-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-chloropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound A-01 can be synthesized according to method 1. Just R1, R2, and R3 of Scheme 1 are respectively —Cl, —H and p-SiMe3. More specifically, compound 1 is 2,3-dichloro-pyridine (2 g); compound 2 is piperazine; compound 3 is 1-(3-chloro-2-pyridyl)piperazine (2.3 g, yield 86.8%); compound 7 is compound 7a-p-(trimethylsilyl)phenyl isocynate.
[Compound]
Name
p-SiMe3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of piperazine (29.1 g, 338 mmol), 2,3-dichloropyridine (5.00 g, 33.8 mmol), and n-butanol (220 mL) was refluxed for 3 days. The reaction mixture was cooled to 23° C. and concentrated under reduced pressure. The residue was slurried with ethyl acetate and water. The ethyl acetate layer was poured off and dried over sodium sulfate, filtered, and concentrated to afford 4.8 g (72% yield) of the title compound. 1H NMR (300 MHz, DMSO-d6) δ 2.83 (m, 4H), 3.15 (m, 4H), 6.97 (dd, 1H, J=4.5, 7.5 Hz), 7.77 (dd, 1H, J=1.5, 7.5 Hz), 8.21 (dd, 1H, J=1.5, 4.5 Hz)); MS (ESI) m/e 198 (M+H)+.
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Yield
72%

Synthesis routes and methods III

Procedure details

2,3-Dichloropyridine (15.0 g, 101.6 mmol), piperazine(9.78 g, 113.70 mmol), and triethylamine (14.36 g, 141.95 mmol) were dissolved in 300 mL of DMSO and the resulting mixture was heated at about 80° C. for about 24 h. The reaction mixture was then cooled to room temperature and extracted with a saturated aqueous sodium bicarbonate solution. The organic layer was dried, concentrated, and purified using a silica gel column eluted with a gradient elution from ethyl acetate to 2:1 ethyl acetate:methanol to provide N-(3-chloropyridin-2-yl)-piperazine (compound 1) as a yellow liquid.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.78 g
Type
reactant
Reaction Step One
Quantity
14.36 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Piperazine (15 g, 174 mmol) was dissolved in dimethyl sulphoxide (309 g) and to this was added 2,3-dichloropyridine (23.4 g, 158 mmol). The reaction mixture was stirred for 60 h at 110° C. Portions of saturated aqueous sodium hydrogencarbonate solution (overall 250 ml) were added to the reaction mixture and the precipitate produced was drawn off. The filtrate was extracted several times with ethyl acetate (150 ml each time) and the cleaned organic phase was dried and the solvent was removed under vacuum. The residue was distilled at 2×10−1 mbar. The product was obtained at an overhead temperature of 95° C. and a bottom temperature of 155° C. Yield: 9.6 g (28% of the theoretical amount).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
309 g
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AS Sabnis, M Shadid, GS Yost… - American journal of …, 2008 - atsjournals.org
Several transient receptor potential (TRP) ion channels sense and respond to changes in ambient temperature. Chemical agonists of TRP channels, including menthol and capsaicin, …
Number of citations: 165 www.atsjournals.org
DM Swanson, AE Dubin, C Shah… - Journal of medicinal …, 2005 - ACS Publications
High throughput screening using the recombinant human TRPV1 receptor was used to identify a series of pyridinylpiperazine ureas (3) as TRPV1 vanilloid receptor ligands. Exploration …
Number of citations: 251 pubs.acs.org
AS Sabnis, CA Reilly, JM Veranth… - American Journal of …, 2008 - journals.physiology.org
Recognition of temperature is a critical element of sensory perception and allows mammals to evaluate both their external environment and internal status. The respiratory epithelium is …
Number of citations: 106 journals.physiology.org
S Bondock, W Fadaly, MA Metwally - Journal of Sulfur Chemistry, 2009 - Taylor & Francis
The chemistry of 2-aminobenzothiazoles has gained increased interest in both synthetic organic chemistry and biological fields, since a large number of developments in the use of …
Number of citations: 59 www.tandfonline.com
M Stein, A Breit, T Fehrentz… - Angewandte Chemie …, 2013 - Wiley Online Library
Controlling pain with light: TRPV1 channels mediate the response to noxious heat and can be activated by capsaicin, the major ingredient of chili pepper. Novel azobenzene …
Number of citations: 64 onlinelibrary.wiley.com

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